molecular formula C7H5ClO2S B1628968 4-Chloro-2-sulfanylbenzoic acid CAS No. 20324-49-6

4-Chloro-2-sulfanylbenzoic acid

Cat. No. B1628968
CAS RN: 20324-49-6
M. Wt: 188.63 g/mol
InChI Key: UYVLVRVQXGNHFU-UHFFFAOYSA-N
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Description

4-Chloro-2-sulfanylbenzoic acid is a chemical compound with the molecular formula C7H5ClO2S . It has a molecular weight of 188.63 g/mol . The compound is also known by its CAS number: 20324-49-6 .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-sulfanylbenzoic acid is 1S/C7H5ClO2S/c8-4-1-2-5 (7 (9)10)6 (11)3-4/h1-3,11H, (H,9,10) . Its canonical SMILES representation is C1=CC (=C (C=C1Cl)S)C (=O)O .


Physical And Chemical Properties Analysis

4-Chloro-2-sulfanylbenzoic acid has a melting point of 195-196 degrees Celsius . It has a topological polar surface area of 38.3 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Synthesis and Structural Diversity

One of the primary applications of 4-Chloro-2-sulfanylbenzoic acid lies in the synthesis of organotin complexes, showcasing structural diversity and supramolecular structures. Ma et al. (2005) synthesized twelve new organotin complexes with 4-sulfanylbenzoic acid, revealing monodentate coordination behavior by thiol S atom and intricate supramolecular structures formed through hydrogen bonds and extended intermolecular interactions, which could have implications in materials science and coordination chemistry (Ma, Zhang, Zhang, & Qiu, 2005).

Antimicrobial and Antitubercular Potential

Another significant application area is in the development of antimicrobial and antitubercular agents. The compound's derivatives have been investigated for their potential in treating infectious diseases. Osman, Abdalla, and Alaib (1983) explored the synthesis of sulfanilamido-naphthoquinones, suggesting their effectiveness against Mycobacterium tuberculosis, highlighting the compound's role in the search for new antitubercular therapies (Osman, Abdalla, & Alaib, 1983).

Catalysis and Material Science

In the field of catalysis and material science, the compound has been utilized in the synthesis of high-performance materials and catalysts. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes by Watanabe et al. (2010) demonstrated the compound's utility in creating chemiluminescent materials with potential applications in biological imaging and sensors (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Environmental and Corrosion Studies

Furthermore, 4-Chloro-2-sulfanylbenzoic acid and its derivatives have been evaluated for environmental and corrosion inhibition studies. Sappani and Karthikeyan (2014) assessed its derivatives as potential inhibitors for mild steel corrosion in acidic media, illustrating the compound's relevance in industrial applications and environmental protection (Sappani & Karthikeyan, 2014).

Safety And Hazards

While specific safety and hazard information for 4-Chloro-2-sulfanylbenzoic acid was not found, it’s always important to handle chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-chloro-2-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVLVRVQXGNHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607422
Record name 4-Chloro-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-sulfanylbenzoic acid

CAS RN

20324-49-6
Record name 4-Chloro-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-sulfanylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a cooled mixture of concentrated hydrochloric acid (6 mL) and ice (10 g) was added slowly a solution of 2-amino-4-chlorobenzoic acid (4 g, 23.3 mmol), sodium hydroxide (0.94 g, 23.5 mmol) and sodium nitrite (1.6 g, 23.3 mmol) in water (30 mL) in an ice bath. The resulting mixture was stirred at 0° C. for 1 hour. A solution of potassium ethoxymethanedithioate (20.8 g, 65.2 mmol) in water (40 mL) in a beaker was heated to 65° C. The cold diazonium salt solution was added slowly to the above hot solution while evolution of gas was observed. After the addition the mixture was cooled to room temperature and acidified to about pH 3 with an aqueous solution of hydrochloric acid (4 N). The aqueous phase was decanted from the resulting semisolid and the sludge was dissolved in 10% aqueous sodium hydroxide (20 mL). The solution was heated for 2 hours at 100° C. followed by addition of sodium hydrosulfite (2 g). The resulting mixture was heated with stirring at 100° C. for an additional 10 minutes, then cooled to room temperature and filtered through a pad of celite. The filtrate was acidified to about pH 4 with concentrated hydrochloric acid. The formed solid was collected by filtration, washed with water, and dissolved in methanol (10 mL) and diethyl ether (150 mL). The solution was dried over sodium sulfate and concentrated in vacuo to afford 2.8 g of 4-chloro-2-sulfanylbenzoic acid as a yellow solid (yield was 63%).
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
20.8 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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